N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide

structural elucidation NMR spectroscopy thiadiazoline

N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236‑02‑6) is a 1,3,4‑thiadiazoline derivative characterised by a dihydrothiadiazole core with an acetyl group at N‑3, a pyridin‑2‑yl substituent at C‑2, and an acetamide group at C‑5. This specific substitution pattern differentiates it from numerous in‑class analogues and is a key intermediate in the synthesis of biologically relevant thiadiazole derivatives.

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
CAS No. 62236-02-6
Cat. No. B10891404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide
CAS62236-02-6
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)C2=CC=CC=N2)C(=O)C
InChIInChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-5-3-4-6-12-9/h3-6,10H,1-2H3,(H,13,14,16)
InChIKeyLPCSWLDMVXTTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236-02-6) is a Distinct Heterocyclic Building Block for Research Procurement


N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236‑02‑6) is a 1,3,4‑thiadiazoline derivative characterised by a dihydrothiadiazole core with an acetyl group at N‑3, a pyridin‑2‑yl substituent at C‑2, and an acetamide group at C‑5 [1]. This specific substitution pattern differentiates it from numerous in‑class analogues and is a key intermediate in the synthesis of biologically relevant thiadiazole derivatives. Its molecular formula is C₁₁H₁₂N₄O₂S with a molecular weight of 264.30 g mol⁻¹ . The compound is typically supplied at 97 % purity for R&D use .

Core Structure 1,3,4-Thiadiazoline with 2-pyridyl Dihydrothiadiazole core, distinct from aromatic thiadiazole isomers
Procurement Grade Research intermediate, 97% purity Supplied for R&D use; suitable for multi-step synthesis
Workflow Fit Building block for heterocycle libraries Supports SAR studies, kinase probe synthesis, and herbicidal analogue development

Generic Substitution Risks for N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236-02-6) in Synthesis and Screening


Simple in‑class substitution is not feasible because the reactivity and downstream biological performance of 1,3,4‑thiadiazoline derivatives are exquisitely sensitive to the position of the pyridyl nitrogen. The target compound carries a 2‑pyridyl group, while commercial alternatives often contain 3‑pyridyl (CAS 62236‑03‑7) or 4‑pyridyl (CAS 62236‑04‑8) isomers . These positional isomers exhibit different hydrogen‑bonding patterns, metal‑chelation abilities, and steric environments, which can drastically alter both synthetic yields in subsequent transformations and pharmacological activity in target‑based assays. Therefore, without direct comparative data, procurement of the exact isomer defined by CAS 62236‑02‑6 is essential to maintain experimental consistency.

!
Pyridyl nitrogen position alters reactivity
The 2-pyridyl isomer has distinct hydrogen-bonding and metal-chelation patterns compared to 3-pyridyl or 4-pyridyl analogues, which may shift synthetic yields and biological readouts.
!
Downstream assay profiles may diverge
Positional isomers can exhibit different target engagement and cellular permeability; without direct comparative data, exact isomer procurement supports experimental consistency.
!
Aromatic thiadiazole analogues not interchangeable
The dihydrothiadiazoline ring is a distinct synthetic handle; fully aromatic 1,3,4-thiadiazoles lack the same cyclisation precursor reactivity.

Quantitative Differentiation Evidence for N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236-02-6)


Structural Confirmation of the 1,3,4‑Thiadiazoline Core by NMR: 2‑Pyridyl Isomer vs. Open‑Chain Thiosemicarbazone Precursor

In the foundational structural proof by Kubota et al., the diacetyl derivative containing the 2‑pyridyl substituent (compound 3a in the original paper, which corresponds to CAS 62236‑02‑6) was used to establish the 1,3,4‑thiadiazoline ring system. Its ¹H NMR spectrum displayed a C‑5 proton resonance at δ 6.80, shifted upfield by 1.24 ppm relative to the methine proton of the open‑chain thiosemicarbazone precursor . This upfield shift is a definitive marker of ring closure and is not observed for the aromatic 1,3,4‑thiadiazole isomers. The quantitative shift difference provides a clear spectroscopic handle to distinguish the dihydrothiadiazoline form from its aromatic counterparts and to confirm successful synthesis.

Thiadiazoline ring confirmation
Reported
Δδ = –1.24 ppm upfield shift
¹H NMR C-5 proton at δ 6.80 confirms ring closure vs. open-chain precursor (δ ~8.04).
Distinguishes dihydrothiadiazoline from aromatic thiadiazole isomers.
structural elucidation NMR spectroscopy thiadiazoline

Synthetic Yield Comparison: 2‑Pyridyl vs. 3‑Pyridyl vs. 4‑Pyridyl Isomers under Standard Acetylating Cyclisation

The original synthetic route reported by Kubota et al. afforded the three pyridyl‑substituted diacetylthiadiazoline isomers in distinct yields under identical conditions. The 2‑pyridyl derivative (CAS 62236‑02‑6) was obtained in ~74 % yield, whereas the 3‑pyridyl isomer (CAS 62236‑03‑7) was produced in ~67 % yield, and the 4‑pyridyl analogue (CAS 62236‑04‑8) in a higher yield (~84 % for the 62236‑01‑5 entry, though the exact 4‑pyridyl yield is not fully resolved) . This variation reflects the influence of the pyridyl nitrogen position on the efficiency of the cyclisation step, making the 2‑pyridyl isomer a balanced choice between yield and unique electronic properties.

Synthetic yield: 2-pyridyl vs. 3-pyridyl
Cross-study comparable
~74% (2-pyridyl) vs. ~67% (3-pyridyl)
+7 percentage points absolute yield advantage under identical acetylating cyclisation conditions.
Source: Kubota et al., J. Org. Chem. 1980; 4-pyridyl yield not directly resolved.
synthetic chemistry isomer comparison cyclisation yield

Calculated Molecular Descriptors Suggest Differential Bioavailability: 2‑Pyridyl Isomer (CAS 62236‑02‑6) vs. 4‑Pyridyl Isomer

Although experimental pharmacokinetic data are absent, computed molecular properties indicate measurable differences between the pyridyl isomers. The target 2‑pyridyl compound has a predicted LogP of ~1.30 and a topological polar surface area (TPSA) of 103.5 Ų . For the 4‑pyridyl analogue (CAS 62236‑04‑8), the same calculation method yields a LogP of ~1.14 and a TPSA of 103.5 Ų (identical due to symmetry), but the 3‑pyridyl isomer is expected to show intermediate lipophilicity. While TPSA remains constant, the difference in LogP (ΔLogP ≈ 0.16) can influence passive membrane permeability and solubility, making the 2‑pyridyl compound slightly more lipophilic. This class‑level inference supports the selection of the 2‑pyridyl isomer when higher membrane penetration is hypothesised.

Computed LogP difference
Class-level inference
ΔLogP ≈ +0.16 (2-pyridyl more lipophilic)
Predicted LogP 1.30 (2-pyridyl) vs. 1.14 (4-pyridyl); may influence membrane permeability in cell-based assays.
Computed values; experimental PK data not available. Data to verify.
druglikeness LogP polar surface area

High-Value Applications for N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide (CAS 62236-02-6) Based on Structural Evidence


Precursor for 2‑Pyridyl‑Substituted 1,3,4‑Thiadiazole Libraries in Antibacterial Discovery

The confirmed dihydrothiadiazoline structure [1] allows for oxidative or acid‑catalysed conversion to the fully aromatic 1,3,4‑thiadiazole scaffold. This transformation is exploited to generate libraries of 2‑(pyridin‑2‑yl)‑1,3,4‑thiadiazole derivatives, which have been reported as intermediates for antibacterial agents [2]. The 2‑pyridyl isomer is preferred because the ortho‑nitrogen can engage in intramolecular hydrogen bonding, potentially stabilising transition states during derivatisation.

Synthetic Intermediate for Kinase‑Targeted Probes Leveraging Pyridine‑Directed Metal Binding

The 2‑pyridyl group is a well‑known directing group for C–H activation and metal‑catalysed cross‑couplings. The target compound, with its defined dihydrothiadiazoline core, serves as a versatile substrate for palladium‑catalysed functionalisation at the pyridine ring, enabling late‑stage diversification for structure–activity relationship (SAR) studies. The moderate yield (~74 %) and distinct ¹H NMR signature (δ 6.80) [1] facilitate both scale‑up and quality control during multi‑step synthesis.

Comparative Tool Compound for Probing Isomer‑Dependent Biological Activity

Given the availability of the 3‑pyridyl and 4‑pyridyl isomers, the 2‑pyridyl compound (CAS 62236‑02‑6) is uniquely positioned as a tool to dissect the contribution of the pyridyl nitrogen orientation to target binding. In trypanocidal screening of related pyridinyl‑1,3,4‑thiadiazole derivatives, small structural changes led to substantial variations in IC₅₀ values [3]. Thus, procuring the exact 2‑pyridyl isomer is essential for accurate structure–activity correlation.

Building Block for Herbicidal Thiadiazolyloxyacetamide Analogues

Substituted thiadiazolyloxyacetamides have been patented as herbicides [4]. The target compound, through hydrolysis and subsequent O‑alkylation, can be converted into N‑substituted thiadiazolyloxyacetamide herbicides. The 2‑pyridyl isomer may offer distinct selectivity profiles compared to the 3‑ or 4‑pyridyl analogues, though direct comparative herbicidal data are not yet available.

Application
Selection Property
Validation Focus
Antibacterial thiadiazole libraries
Dihydrothiadiazoline-to-aromatic conversion efficiency
Confirm oxidative/acid-catalysed aromatisation yield and purity
Kinase-targeted probe synthesis
2-Pyridyl directing group for metal-catalysed functionalisation
Verify C–H activation or cross-coupling compatibility and scale-up potential
Isomer-dependent SAR tool compound
Exact 2-pyridyl positional identity vs. 3-/4-pyridyl isomers
Correlate pyridyl nitrogen orientation with target binding and IC₅₀ shifts
Herbicidal analogue development
Hydrolysis and O-alkylation precursor fitness
Evaluate selectivity profile in herbicidal screening; comparative isomer data pending
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